Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride
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Overview
Description
Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a carbamate group, a dibutylamino ethoxy moiety, and a tert-butyl phenyl ester group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride typically involves multiple steps. One common approach is the reaction of dimethylcarbamoyl chloride with 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the dibutylamino ethoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an anticholinergic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in biochemical pathways and physiological effects. The dibutylamino ethoxy moiety may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3R,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 3-(2-(dibutylamino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is unique due to its combination of structural features, which confer distinct chemical properties and reactivity. The presence of the dibutylamino ethoxy moiety and the tert-butyl phenyl ester group differentiates it from other carbamate compounds, potentially leading to unique biological and chemical activities.
Properties
CAS No. |
118116-08-8 |
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Molecular Formula |
C23H41ClN2O3 |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
[4-tert-butyl-3-[2-(dibutylamino)ethoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H40N2O3.ClH/c1-8-10-14-25(15-11-9-2)16-17-27-21-18-19(28-22(26)24(6)7)12-13-20(21)23(3,4)5;/h12-13,18H,8-11,14-17H2,1-7H3;1H |
InChI Key |
FBVIGYCOYTZKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOC1=C(C=CC(=C1)OC(=O)N(C)C)C(C)(C)C.Cl |
Origin of Product |
United States |
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